![molecular formula C7H5BrO4 B126820 4-Bromo-3,5-dihydroxybenzoic acid CAS No. 16534-12-6](/img/structure/B126820.png)
4-Bromo-3,5-dihydroxybenzoic acid
Overview
Description
4-Bromo-3,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and two hydroxyl groups on the benzene ring
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives, which this compound is a part of, often interact with various enzymes and receptors in the body .
Mode of Action
As a derivative of benzoic acid, it may share similar interactions, which often involve binding to and modulating the activity of target enzymes or receptors .
Result of Action
It’s known that the compound is hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the hydroxyl groups of the compound and the active sites of the enzymes or proteins .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dihydroxybenzoic acid typically involves the bromination of 3,5-dihydroxybenzoic acid. This can be achieved through the following steps:
Bromination Reaction: 3,5-dihydroxybenzoic acid is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution under controlled temperature conditions to ensure selective bromination at the 4-position.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dihydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidized Products: Quinones or other oxidized forms.
Esters: Various ester derivatives depending on the alcohol used.
Scientific Research Applications
Pharmaceutical Development
BDHBA serves as a key intermediate in synthesizing various pharmaceuticals. Its structure allows it to participate in reactions that yield compounds with anti-inflammatory and analgesic properties. For instance, studies indicate that derivatives of BDHBA can be synthesized to enhance the efficacy of existing medications targeting pain and inflammation .
Key Findings:
- BDHBA is used to synthesize compounds that exhibit significant biological activity.
- It has been explored for its potential in developing new therapeutic agents targeting chronic pain conditions.
Antioxidant Research
The antioxidant properties of BDHBA make it a valuable compound in formulations aimed at reducing oxidative stress in biological systems. Research has shown that BDHBA can scavenge free radicals, thereby protecting cells from oxidative damage . This property is particularly beneficial in developing dietary supplements and functional foods that aim to improve health outcomes.
Key Findings:
- BDHBA demonstrates a capacity to reduce oxidative stress.
- Its incorporation into health products may enhance their protective effects against oxidative damage.
Biochemical Studies
BDHBA is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds makes it a suitable candidate for studying molecular interactions within biological systems . Researchers have employed BDHBA to elucidate mechanisms of action for various enzymes, contributing to a deeper understanding of metabolic processes.
Key Findings:
- BDHBA aids in the study of enzyme kinetics and interactions.
- It contributes to advancing knowledge in metabolic pathway research.
Cosmetic Formulations
In the cosmetic industry, BDHBA is incorporated into skincare products due to its skin-soothing and protective effects. Its antioxidant properties are leveraged to enhance the stability and efficacy of formulations aimed at improving skin health . Products containing BDHBA may appeal to consumers looking for natural ingredients with proven benefits.
Key Findings:
- BDHBA enhances the protective qualities of cosmetic formulations.
- Its use in skincare products aligns with the growing trend towards natural ingredients.
Environmental Applications
BDHBA is being explored for its role in developing eco-friendly pesticides and herbicides. Research indicates that compounds derived from BDHBA can exhibit herbicidal activity while minimizing environmental impact . This application promotes sustainable agricultural practices by providing alternatives to synthetic chemicals.
Key Findings:
- BDHBA derivatives show promise as environmentally friendly agricultural chemicals.
- Its application supports sustainable farming initiatives.
Comparison with Similar Compounds
3,5-Dihydroxybenzoic Acid: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
4-Bromo-2,6-dihydroxybenzoic Acid: Similar structure but with different positions of hydroxyl groups, leading to different chemical behavior.
4-Bromo-3,5-dimethoxybenzoic Acid: Contains methoxy groups instead of hydroxyl groups, affecting its solubility and reactivity.
Biological Activity
4-Bromo-3,5-dihydroxybenzoic acid (4-Br-3,5-DHBA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
- Molecular Formula : CHBrO
- Molecular Weight : 233.017 g/mol
- CAS Number : 16534-12-6
- Melting Point : 268°C to 272°C
- Purity : ≥98% .
1. Antimicrobial Activity
4-Br-3,5-DHBA exhibits notable antimicrobial properties, particularly against antibiotic-resistant bacteria. In a study evaluating various lichen-derived compounds, it was found that derivatives of 3,5-dihydroxybenzoic acid demonstrated significant inhibition against Staphylococcus aureus and Acinetobacter baumannii. The compound showed promising minimum inhibitory concentration (MIC) values, indicating its potential as an antimicrobial agent .
2. Alpha-Glucosidase Inhibition
The compound has been evaluated for its ability to inhibit alpha-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. In vitro studies reported an IC value of approximately 24.0 µg/mL for related compounds, suggesting that 4-Br-3,5-DHBA could be beneficial in controlling postprandial blood glucose levels .
3. Antioxidant Properties
Research indicates that 4-Br-3,5-DHBA possesses antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl groups on the aromatic ring, which can scavenge free radicals .
The biological activities of 4-Br-3,5-DHBA are primarily mediated through:
- Hydroxyl Group Interactions : The two hydroxyl groups on the aromatic ring enhance the compound's ability to donate electrons and stabilize free radicals.
- Enzyme Interaction : Molecular docking studies have suggested that the compound can effectively bind to active sites of target enzymes like alpha-glucosidase, thereby inhibiting their activity .
Study on Antimicrobial Efficacy
A recent study isolated various monoaromatic compounds from lichen sources and evaluated their antimicrobial efficacy. Among these compounds, derivatives of 4-Br-3,5-DHBA were highlighted for their potent activity against resistant strains of bacteria such as Enterococcus faecium and Staphylococcus aureus .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
4-Bromo-3,5-DHBA | 4 | Staphylococcus aureus |
Methylated derivative | 8 | Acinetobacter baumannii |
Alpha-Glucosidase Inhibition Study
In another study focusing on glucose metabolism modulation, various derivatives including 4-Br-3,5-DHBA were tested for their alpha-glucosidase inhibitory effects. The results indicated that while some derivatives were more potent than others, the presence of bromine significantly influenced the inhibitory capacity .
Applications in Pharmaceuticals
Due to its biological activities, 4-Br-3,5-DHBA is considered a valuable intermediate in pharmaceutical synthesis. It is used in the development of drugs targeting metabolic disorders and infections caused by resistant bacteria . Furthermore, its role as a precursor in synthesizing more complex molecules highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
4-bromo-3,5-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTRHYYFCDEALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066076 | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16534-12-6 | |
Record name | 4-Bromo-3,5-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16534-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3,5-dihydroxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-dihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-bromo-3,5-dihydroxybenzoic acid in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. [, , ] It acts as an intermediate in synthesizing pyrimidine-based pharmaceuticals [] and is a key starting material for the total synthesis of naturally occurring compounds like 3-oxo- and 3β-hydroxytauranin. [] The molecule's structure, with its reactive bromine substituent and two hydroxyl groups, allows for further derivatization and incorporation into complex molecular frameworks.
Q2: How does this compound interact with N-donor compounds?
A2: Research has shown that this compound can form supramolecular assemblies with various N-donor compounds like 4,4'-bipyridine and 1,2-bis(4-pyridyl)ethane. [] The interactions primarily occur through hydrogen bonding, involving the hydroxyl and carboxyl groups of the acid with the nitrogen atoms of the N-donor molecules. [] This recognition process leads to the formation of intriguing supramolecular architectures, including stacked sheets and even complex interpenetrated networks. []
Q3: What is known about the crystal structure of this compound?
A3: The crystal structure of this compound monohydrate has been determined using single-crystal X-ray diffraction. [] The packing arrangement within the crystal lattice is significantly influenced by the presence of O—H⋯O hydrogen bonds. [] These interactions contribute to the stability and overall structural features observed in the solid state.
Q4: Has this compound been used in the development of bifunctional catalysts?
A4: Yes, researchers have successfully incorporated this compound as a starting material in the synthesis of concave pyridines designed for bifunctional acid-base catalysis. [] The molecule's structure allows for its integration into larger macrocyclic systems containing both acidic and basic sites. [] These bifunctional catalysts hold promise for facilitating various chemical transformations by simultaneously activating both electrophilic and nucleophilic reaction partners.
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